molecular formula C19H20N4O3S B7645935 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide

2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide

Katalognummer B7645935
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: HHXMUJTZPACGDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide is a quinoxaline derivative that has been studied for its potential therapeutic applications. This compound has been shown to possess a variety of biochemical and physiological effects, which have led to its investigation as a potential drug candidate. In

Wirkmechanismus

The mechanism of action of 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide involves its ability to inhibit the activity of certain enzymes, such as PKC and PKA. This inhibition occurs through the binding of the compound to the ATP-binding site of these enzymes, which prevents their activation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the activity of PKC and PKA, induce apoptosis in cancer cell lines, and inhibit the growth of certain bacteria. In vivo studies have demonstrated that the compound can reduce tumor growth in mouse models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, such as PKC and PKA. This can be useful in studying the role of these enzymes in cellular signaling pathways and in disease processes. However, a limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide. One area of research could focus on the development of more selective inhibitors of PKC and PKA, which could have improved therapeutic benefits and reduced side effects. Another area of research could investigate the use of this compound in combination with other drugs or therapies, to enhance its efficacy and reduce toxicity. Finally, further studies could explore the potential use of this compound in other disease areas, such as infectious diseases or neurological disorders.

Synthesemethoden

The synthesis of 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide has been described in the literature. The general approach involves the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with 4-aminobenzensulfonamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to yield the desired compound.

Wissenschaftliche Forschungsanwendungen

2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide has been investigated for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and protein kinase A (PKA). These enzymes play important roles in cellular signaling pathways and have been implicated in a variety of diseases, including cancer and diabetes. Inhibition of PKC and PKA activity by this compound may have therapeutic benefits in these diseases.

Eigenschaften

IUPAC Name

2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-13(2)23-18-11-15(5-8-17(18)22-12)19(24)21-10-9-14-3-6-16(7-4-14)27(20,25)26/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXMUJTZPACGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.